Cas no 106032-53-5 ((1R)-1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol)
106032-53-5 structure
Product Name:(1R)-1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
Numero CAS:106032-53-5
MF:C16H17NO3
MW:271.311084508896
MDL:MFCD30188533
CID:171940
PubChem ID:440988
Update Time:2025-04-19
(1R)-1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-[(4-hydroxyphenyl)methyl]-, (1R)-
- (1R)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol
- (+)-Demethylcoclaurine
- (+)-HIGENAMINE
- (1R)-1-(4-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol
- (1S)-1-(4-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol
- (R)-Norcoclaurine
- (S)-(-)-higenamine
- (S)-norcoclaurine
- AC1L9ACA
- C06347
- CHEBI:27751
- CHEMBL501778
- norcoclaurine
- SureCN5898913
- (1R)-1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
- SCHEMBL5898913
- UNII-6016M93W29
- 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-[(4-hydroxyphenyl)methyl]-, (1R)-
- Q27103301
- 6016M93W29
- EN300-22053210
- DTXSID90331552
- 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-((4-hydroxyphenyl)methyl)-, (1R)-
- (R)-(+)-Higenamine
- 106032-53-5
- Higenamine, (+)-
- 6,7-Dihydroxy-(1R)-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline
- 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-((4-hydroxyphenyl)methyl)-, (R)-
- BDBM50242856
-
- MDL: MFCD30188533
- Inchi: 1S/C16H17NO3/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14/h1-4,8-9,14,17-20H,5-7H2/t14-/m1/s1
- Chiave InChI: WZRCQWQRFZITDX-CQSZACIVSA-N
- Sorrisi: OC1C(=CC2CCN[C@H](CC3C=CC(=CC=3)O)C=2C=1)O
Proprietà calcolate
- Massa esatta: 271.12091
- Massa monoisotopica: 271.121
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 20
- Conta legami ruotabili: 2
- Complessità: 317
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.2
- Superficie polare topologica: 72.7Ų
Proprietà sperimentali
- Densità: 1.317
- Punto di ebollizione: 522.4°Cat760mmHg
- Punto di infiammabilità: 209.6°C
- Indice di rifrazione: 1.666
- PSA: 72.72
- LogP: 2.56170
(1R)-1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-22053210-0.05g |
(1R)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol |
106032-53-5 | 0.05g |
$2755.0 | 2023-09-16 |
(1R)-1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol Letteratura correlata
-
Weiwei Xu,Ming Cheng,Siyun Zhang,Qifa Wu,Zhuo Liu,Manivannan Kalavathi Dhinakaran,Feng Liang,Elena G. Kovaleva,Haibing Li Chem. Commun. 2021 57 7480
-
2. Crystal structure of higenamine [1,2,3,4-tetrahydro-1-(4-hydroxybenzyl)isoquinoline-6,7-diol] hydrobromideNorio Masaki,Hisao Iizuka,Masami Yokota,Akio Ochiai J. Chem. Soc. Perkin Trans. 1 1977 717
-
Sixuan Chen,Wanyi Guo,Xiaoxiao Qi,Jiuyao Zhou,Zhongqiu Liu,Yuanyuan Cheng Food Funct. 2019 10 6062
-
Alessandra Bonamore,Irene Rovardi,Francesco Gasparrini,Paola Baiocco,Marco Barba,Carmela Molinaro,Bruno Botta,Alberto Boffi,Alberto Macone Green Chem. 2010 12 1623
-
Qi Yun,Qingwang Liu,Cunyong He,Xiaohua Ma,Xiaoli Gao,Amer Talbi,Jianping Zhou Anal. Methods 2014 6 4845
106032-53-5 ((1R)-1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol) Prodotti correlati
- 50896-90-7((R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline)
- 6873-13-8(Phellodendrine)
- 2688-77-9((S)-Laudanosine)
- 13074-31-2(1-(3,4-dimethoxyphenyl)methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline)
- 54417-53-7((R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride)
- 1699-51-0(DL-Laudanosine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso